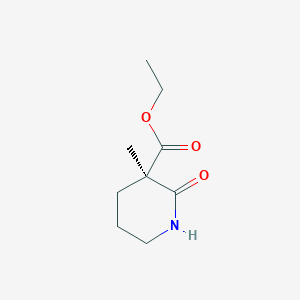

(R)-Ethyl 3-methyl-2-oxopiperidine-3-carboxylate

CAS No.:

Cat. No.: VC15817033

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO3 |

|---|---|

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | ethyl (3R)-3-methyl-2-oxopiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C9H15NO3/c1-3-13-8(12)9(2)5-4-6-10-7(9)11/h3-6H2,1-2H3,(H,10,11)/t9-/m1/s1 |

| Standard InChI Key | JMCYIDYGZXGWNJ-SECBINFHSA-N |

| Isomeric SMILES | CCOC(=O)[C@@]1(CCCNC1=O)C |

| Canonical SMILES | CCOC(=O)C1(CCCNC1=O)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a piperidine backbone with critical functional groups:

-

Ketone group (2-oxo): Enhances reactivity toward nucleophilic additions and reductions.

-

Methyl group (3-methyl): Introduces steric effects that influence conformational stability.

-

Ethyl ester (3-carboxylate): Provides a handle for further functionalization via hydrolysis or transesterification .

The (R)-configuration at the chiral center (C3) dictates its three-dimensional orientation, which is critical for interactions in biological systems or chiral resolution processes.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 1820805-40-0 | |

| Molecular Formula | ||

| Molecular Weight | 185.22 g/mol | |

| Density | N/A | |

| Boiling Point | N/A | |

| Melting Point | N/A |

While key parameters like density and melting point remain unreported in available literature, the compound’s ester and ketone functionalities suggest moderate polarity, likely rendering it soluble in organic solvents such as ethanol or dichloromethane .

Synthesis and Manufacturing

Synthetic Routes

Although explicit protocols for synthesizing (R)-ethyl 3-methyl-2-oxopiperidine-3-carboxylate are scarce in public literature, analogous piperidine derivatives are typically prepared via:

-

Cyclization Reactions: Starting from acyclic precursors, such as amino alcohols or keto esters, under acidic or basic conditions.

-

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity during ring formation or functionalization .

For example, a plausible route could involve the stereoselective alkylation of a prochiral diketone intermediate followed by esterification. The (R)-configuration might be achieved using chiral auxiliaries or enzymatic resolution .

Industrial-Scale Production

Industrial synthesis likely employs continuous-flow reactors to enhance yield and stereochemical purity. Automated systems minimize human error and ensure reproducibility, critical for pharmaceutical intermediates .

Chemical Reactivity and Applications

Reactivity Profile

The compound’s functional groups participate in diverse reactions:

-

Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester converts to a carboxylic acid, enabling further derivatization.

-

Ketone Reduction: Catalytic hydrogenation or hydride reductions yield secondary alcohols, useful in prodrug design .

-

Enolate Formation: The α-hydrogen to the ketone can be deprotonated to generate nucleophilic enolates for alkylation or aldol reactions .

Pharmaceutical Relevance

While direct biological data for this compound is limited, structurally related piperidine derivatives are explored as:

-

Viral Polymerase Inhibitors: Analogous carboxamide derivatives disrupt protein-protein interactions in influenza A virus RNA polymerase .

-

Neurological Agents: Piperidine scaffolds are prevalent in drugs targeting neurotransmitter receptors .

| Supplier | Purity | Price (Inquiry-Based) |

|---|---|---|

| AstaTech | 95% | Available on request |

| Ambeed | 97% | Available on request |

Future Directions

Research Opportunities

-

Stereochemical Studies: Investigate the enantiomer’s role in chiral recognition or asymmetric catalysis.

-

Biological Screening: Evaluate antiviral or neuroactive properties in vitro.

Process Optimization

Develop greener synthetic routes using biocatalysts or solvent-free conditions to align with sustainable chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume